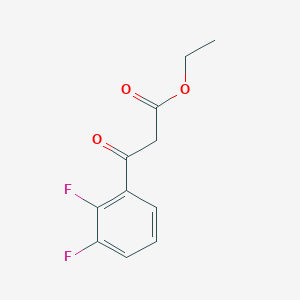

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAWJNHLGNOQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543550 | |

| Record name | Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868611-68-1 | |

| Record name | Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate typically involves the esterification of 2,3-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: 2,3-Difluorophenylacetic acid

Reduction: 2,3-Difluorophenylethanol

Substitution: Various substituted difluorophenyl derivatives

Scientific Research Applications

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active difluorophenylacetic acid, which can then interact with specific enzymes or receptors. The difluorophenyl group may also enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Fluorine substitution patterns on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogues include:

Table 1: Substituent Effects on Physical and Chemical Properties

Key Observations :

- Ortho-Fluorine Effects (2-position) : Steric hindrance reduces reaction rates in nucleophilic substitutions compared to para-substituted analogues .

- Meta-Fluorine Effects (3-position): Stabilizes keto-enol tautomers, enhancing stability in acidic conditions .

- Dual Fluorination (2,3- vs. 3,4-) : 2,3-Difluoro derivatives exhibit higher lipophilicity (logP ~2.5) than 3,4-difluoro isomers (logP ~2.2), impacting membrane permeability in drug candidates .

Key Observations :

Biological Activity

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

- Molecular Formula : C11H10F2O3

- Molecular Weight : 228.19 g/mol

- CAS Number : 58101-23-8

The presence of two fluorine atoms on the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The biological activity of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluorophenyl group plays a crucial role in modulating binding affinity and specificity towards these targets.

- Enzyme Interaction : The ester group can undergo hydrolysis to release the corresponding acid, which may interact with various biological pathways. This hydrolysis can influence enzyme-catalyzed reactions involving esters, enhancing the compound's bioactivity.

- Receptor Binding : The structural characteristics of the difluorophenyl group may enhance interactions with receptors, potentially leading to altered signaling pathways .

Biological Activity

Research indicates that Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds structurally similar to Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate have shown significant growth inhibition in various cancer cell lines .

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, indicating that it may be effective against certain bacterial strains.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate:

Q & A

Q. What are the established synthetic routes for Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate?

- Methodology : The compound is typically synthesized via Claisen condensation or acylation of dilithiomonoethylmalonate . For example:

-

Acyl chloride route : Reacting dilithiomonoethylmalonate with 2,3-difluorobenzoyl chloride at low temperatures (e.g., −78°C) yields the β-keto ester .

-

Condensation with amines : Ethyl 3-(fluorophenyl)-3-oxopropanoate derivatives (e.g., 3-fluorophenyl) undergo condensation with guanidine in refluxing ethanol to form heterocyclic intermediates (e.g., pyrimidinones) .

-

Optimization : Catalysts like CaSO₄ and prolonged reflux (e.g., 144 hours) improve yields in amine condensation reactions .

- Data Table : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acyl chloride | Dilithiomonoethylmalonate, −78°C | High | |

| Amine condensation | Guanidine, EtOH, CaSO₄, 75°C, 144 h | ~50% |

Q. How is Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate characterized after synthesis?

- Analytical Techniques :

- LCMS : Used to confirm molecular weight (e.g., m/z 411.5 [M+H]⁺ in related compounds) .

- HPLC : Retention time analysis (e.g., 1.03 minutes under specific conditions) ensures purity .

- NMR : Structural elucidation via characteristic peaks for fluorophenyl and ester groups (e.g., δ 127.4–14.4 ppm in analogous esters) .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high-purity Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate?

- Key Variables :

- Catalysts : CaSO₄ or molecular sieves enhance imine formation in condensation reactions .

- Solvents : Ethanol or ethyl acetate improves solubility during reflux .

- Purification : Reverse-phase C18 chromatography (acetonitrile/water gradient) removes byproducts .

- Case Study : A patent application achieved 79% yield using sequential borane-pyridine reduction and reverse-phase chromatography .

Q. What strategies resolve data contradictions in byproduct analysis during synthesis?

- Methodology :

- Multi-technique analysis : Combine HPLC, LCMS, and NMR to differentiate regioisomers (e.g., fluorophenyl positional isomers) .

- Isolation protocols : Flash chromatography (petroleum ether:ethyl acetate = 20:1) separates intermediates like (Z)-3-amino acrylates .

Q. How does Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate serve as a precursor in heterocyclic synthesis?

- Applications :

- Pyrimidinones : Condensation with guanidine forms antiviral or antibacterial scaffolds .

- Pyrroles : Annulation reactions with α-bromo ketones yield substituted heterocycles (e.g., cis-/trans-epoxyphosphonates) .

Data Contradiction Analysis

Q. Why do yields vary in amine condensation reactions for β-keto esters?

- Critical Factors :

- Steric hindrance : Bulky substituents on the fluorophenyl group reduce reactivity .

- Catalyst efficiency : CaSO₄ outperforms weaker desiccants (e.g., MgSO₄) in imine formation .

Methodological Recommendations

- Synthetic Best Practices :

- Analytical Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.